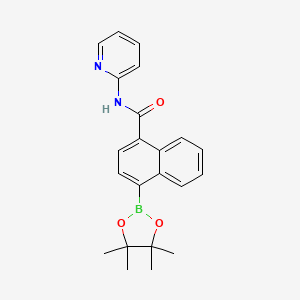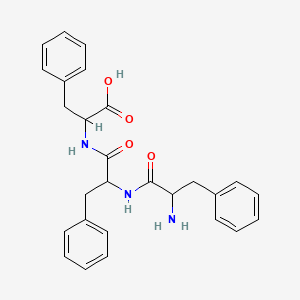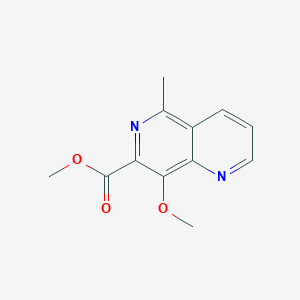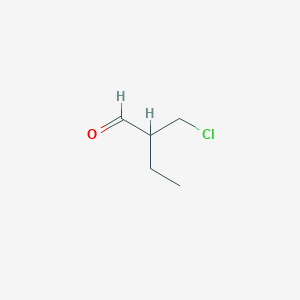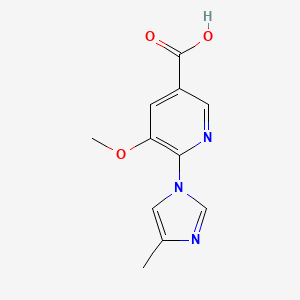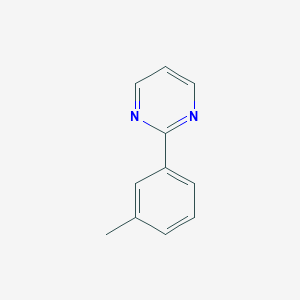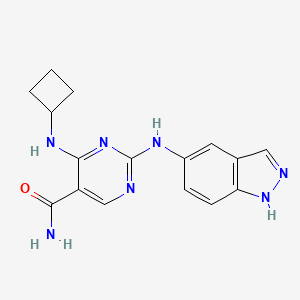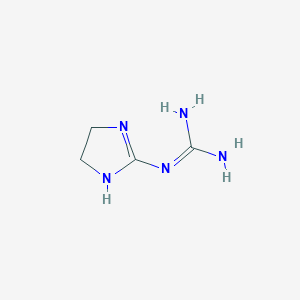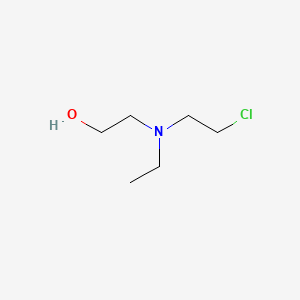
2-((2-Chloroethyl)ethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-chloroethyl(ethyl)amino]ethanol: is an organic compound with the molecular formula C6H15ClNO. It is a colorless liquid with a molecular weight of 156.7 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: : Reacting 2-chloroethanol with ethylamine under controlled conditions.
Reductive Amination: : Reacting 2-chloroethanol with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-chloroethyl(ethyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding aldehyde or carboxylic acid.
Reduction: : Reducing the compound to form amines or alcohols.
Substitution: : Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
Oxidation: : Formation of 2-chloroethanol derivatives such as 2-chloroethanol aldehyde or carboxylic acid.
Reduction: : Production of ethylamine derivatives or alcohols.
Substitution: : Generation of various functionalized compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-chloroethyl(ethyl)amino]ethanol has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.
Biology: : Employed in biochemical studies to understand enzyme mechanisms.
Medicine: : Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : Interacts with enzymes and receptors involved in biochemical processes.
Pathways: : Involves pathways related to cellular metabolism, signaling, and defense mechanisms.
Comparaison Avec Des Composés Similaires
2-[2-chloroethyl(ethyl)amino]ethanol is unique compared to similar compounds such as 2-chloroethanol and ethylamine. While these compounds share structural similarities, 2-[2-chloroethyl(ethyl)amino]ethanol exhibits distinct chemical and biological properties that make it suitable for specific applications.
Similar Compounds
2-Chloroethanol: : A simpler beta-halohydrin with applications in organic synthesis.
Ethylamine: : A primary amine used in various chemical reactions and industrial processes.
Propriétés
Numéro CAS |
4669-20-9 |
|---|---|
Formule moléculaire |
C6H14ClNO |
Poids moléculaire |
151.63 g/mol |
Nom IUPAC |
2-[2-chloroethyl(ethyl)amino]ethanol |
InChI |
InChI=1S/C6H14ClNO/c1-2-8(4-3-7)5-6-9/h9H,2-6H2,1H3 |
Clé InChI |
ODCWAALEHCNIBY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


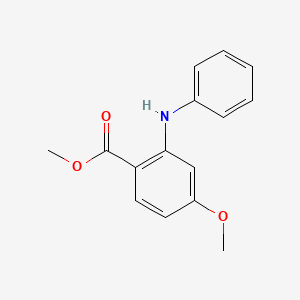
![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
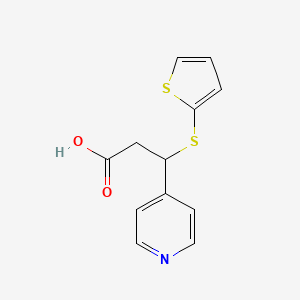
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
